Product packaging for diethyl phosphorobromidate(Cat. No.:CAS No. 51761-27-4)

diethyl phosphorobromidate

Cat. No.: B6236127
CAS No.: 51761-27-4
M. Wt: 217.00 g/mol
InChI Key: SBPUMPCKAMRWQN-UHFFFAOYSA-N
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Description

Evolution of Phosphorus-Based Reagents in Modern Chemical Transformations

The use of organophosphorus compounds in organic synthesis has a rich history that can be traced back to the Middle Ages. acs.orgnih.gov The scientific foundations of modern phosphorus chemistry were laid by pioneers such as Michaelis and Arbusov, whose work unveiled the diverse reactivity of these compounds. acs.orgnih.gov Traditionally, phosphorus compounds have been integral to a variety of chemical transformations. They are widely recognized as ligands for transition metals in catalysis, reagents for cornerstone reactions like the Wittig and Mitsunobu reactions, and as organocatalysts in reactions such as the Morita–Baylis–Hillman reaction. acs.orgnih.govresearchgate.net

Over the decades, the role of phosphorus-based reagents has expanded dramatically, moving beyond these classical applications. acs.org Modern organic synthesis has witnessed the rise of sophisticated phosphorus-based catalytic systems, including chiral phosphoric acid catalysis and phosphine (B1218219) oxide Lewis base catalysis, which are pivotal in asymmetric synthesis. acs.orgnih.gov Furthermore, new strategies for constructing carbon-phosphorus bonds, such as radical phosphorylation and transition metal-catalyzed cross-coupling reactions, have become powerful tools for creating complex organophosphorus compounds from simple, readily available materials. oaepublish.comresearchgate.net This continuous evolution has also led to the development of a vast arsenal (B13267) of coupling reagents for amide and peptide synthesis, where phosphonium (B103445) salt-based reagents stand alongside carbodiimides and uronium salts as essential tools for constructing the crucial amide linkage. luxembourg-bio.comuni-kiel.de

Historical Development and Initial Academic Perspectives on Diethyl Phosphorobromidate

This compound emerged as a noteworthy reagent in the late 1970s. A 1978 publication by A. Górecka, M. Leplawy, J. Zabrocki, and A. Zwierzak identified it as an effective new agent for forming peptide bonds. researchgate.netthieme-connect.comthieme-connect.de The synthesis of the reagent was described as a straightforward reaction involving the treatment of triethyl phosphite (B83602) with bromine at a reduced temperature of -30°C. researchgate.netresearchgate.net

The initial academic perspective on this compound was centered on its utility as a coupling reagent. The proposed mechanism involved the reaction of this compound with carboxylic acids in the presence of a base, such as 2,6-lutidine, to form a mixed anhydride (B1165640) intermediate. researchgate.net This activated intermediate would then readily react with an amine to form the desired amide or peptide bond. This approach placed this compound among the valuable chemical tools developed for peptide synthesis, a field of immense importance in bioorganic and medicinal chemistry. The development of analogous reagents, such as dibenzyl phosphorobromidate, further highlights the interest in this class of compounds for phosphorylation and coupling reactions during that period. gla.ac.uk

Scope and Significance of this compound in Contemporary Research

In contemporary organic synthesis, this compound continues to be recognized as a useful coupling reagent, often cataloged alongside other phosphorus-based agents used for amide bond formation. luxembourg-bio.comuni-kiel.degoogle.com Its primary significance lies in its ability to act as an efficient phosphorylating agent and an activator for carboxylic acids.

The key reactions involving this compound are summarized below:

Reaction TypeSubstratesProductSignificance
Peptide Coupling N-protected amino acid, amino acid ester, baseDipeptideFormation of amide bonds in peptide synthesis. researchgate.net
Mixed Anhydride Formation Carboxylic acid, base (e.g., 2,6-lutidine)Mixed phosphoric-carboxylic anhydrideActivation of carboxylic acids for subsequent nucleophilic attack. researchgate.net
Phosphorylation Alcohols, AminesDiethyl phosphate (B84403) esters, PhosphoramidatesIntroduction of the diethyl phosphate group onto various molecules. wikipedia.orgtandfonline.com

This compound is part of a larger family of phosphorus-based coupling reagents. A comparison with some related reagents is presented in the table below.

Reagent NameAbbreviationStructure
This compoundDEPBO(EtO)₂P(O)Br
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTNot available
Diethyl phosphorochloridateDEPC(EtO)₂P(O)Cl
Diphenyl phosphorochloridateDPPC(PhO)₂P(O)Cl

Data for this table was compiled from various sources. luxembourg-bio.comuni-kiel.degoogle.comwikipedia.org

The utility of this compound and its analogs, like diethyl phosphorochloridate, extends to the synthesis of various organophosphorus compounds, including phosphoramidates, which are of interest in medicinal chemistry and materials science. tandfonline.comthieme-connect.de While newer and more specialized reagents have been developed, the straightforward synthesis and reactivity profile of this compound ensure its continued, albeit specialized, role in the synthetic chemist's toolkit.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51761-27-4

Molecular Formula

C4H10BrO3P

Molecular Weight

217.00 g/mol

IUPAC Name

1-[bromo(ethoxy)phosphoryl]oxyethane

InChI

InChI=1S/C4H10BrO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3

InChI Key

SBPUMPCKAMRWQN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for Diethyl Phosphorobromidate

Established Laboratory and Industrial Preparations

Traditional methods for synthesizing diethyl phosphorobromidate rely on the halogenation of phosphorus(III) or phosphorus(V) precursors. These methods are well-documented and form the basis of its laboratory-scale preparation.

The most direct route to this compound involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with elemental bromine. This reaction is a variation of the Michaelis-Arbuzov reaction. The mechanism initiates with the nucleophilic attack of the phosphorus atom in triethyl phosphite on a bromine molecule. This forms a phosphonium (B103445) intermediate, which then undergoes dealkylation by the bromide ion. The ethyl group is cleaved, resulting in the formation of this compound and bromoethane as a byproduct.

Alternatively, diethyl phosphite can be used as a precursor. Although it exists predominantly as the P(V) tautomer (diethyl phosphonate), its reaction with a suitable brominating agent in the presence of a base can lead to the desired product. The choice of solvent is critical, with non-polar solvents like carbon tetrachloride or dichloromethane often used to facilitate the reaction, though greener alternatives are now preferred.

Starting MaterialBrominating AgentSolventTypical ConditionsProductByproduct
Triethyl phosphiteBromine (Br₂)Dichloromethane0 °C to room temp.This compoundBromoethane
Diethyl phosphiteBromine (Br₂)Carbon TetrachlorideRoom temperatureThis compoundHydrogen bromide

This table represents typical reaction conditions for phosphite halogenation.

Due to its high reactivity and sensitivity to moisture, this compound is often generated in situ for immediate use in subsequent reactions, such as the phosphorylation of alcohols or amines. This approach avoids the challenges associated with the isolation and storage of the pure compound.

A common strategy involves the reaction of diethyl phosphite with a stable and easily handled brominating agent in the presence of the target nucleophile. Reagents like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) are frequently employed, often in the presence of a base to neutralize the acidic byproducts. The this compound is formed as a transient, highly electrophilic intermediate that is immediately trapped by the nucleophile present in the reaction mixture. This one-pot procedure is efficient for synthesizing a wide range of phosphorylated molecules.

Phosphorus SourceBrominating AgentBaseNucleophile (Example)Resulting Product (Example)
Diethyl phosphiteN-Bromosuccinimide (NBS)TriethylamineBenzyl alcoholDiethyl benzyl phosphate (B84403)
Diethyl phosphiteCarbon tetrabromide (CBr₄)PyridineAnilineDiethyl phenylphosphoramidate

This table illustrates common reagent combinations for the in situ generation and reaction of this compound.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry aims to improve upon traditional methods by enhancing selectivity, reducing waste, and employing milder reaction conditions. These principles are being applied to the synthesis of organophosphorus compounds like this compound.

Chemoselectivity is a significant challenge in the synthesis and use of this compound, particularly when working with complex molecules containing multiple reactive functional groups. The development of milder activating agents allows for the selective phosphorylation of one functional group in the presence of others. For instance, activating diethyl phosphonate with reagents like triflic anhydride (B1165640) in the presence of a bromide source can generate a highly reactive intermediate under conditions mild enough to tolerate sensitive functional groups elsewhere in the molecule nih.govresearchgate.net.

Regioselectivity becomes crucial when a substrate contains multiple potential phosphorylation sites, such as in polyols or carbohydrates. The steric and electronic properties of the in situ generated phosphorylating agent can be tuned to favor reaction at a specific site. For example, using a bulky base during the in situ generation can direct the subsequent phosphorylation to a less sterically hindered hydroxyl group.

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for organophosphorus synthesis. For the preparation of this compound, this includes moving away from hazardous halogenated solvents like carbon tetrachloride and exploring solvent-free reaction conditions researchgate.net.

Mechanistic Elucidation of Diethyl Phosphorobromidate Reactivity

Fundamental Principles of Phosphoryl Transfer Reactions Involving Diethyl Phosphorobromidate

Phosphoryl transfer reactions are a cornerstone of bioenergetics and signal transduction, and their mechanisms have been a subject of extensive investigation nih.gov. These reactions, involving the transfer of a phosphoryl group (PO₃) from a donor to a nucleophile, can proceed through several distinct mechanistic pathways nih.gov. For a substrate like this compound, the reaction involves nucleophilic substitution at a tetracoordinate phosphorus(V) center. The primary mechanistic possibilities are broadly categorized as concerted, stepwise addition-elimination, or dissociative pathways. The operative mechanism is a function of the stability of potential intermediates and transition states, which are influenced by the leaving group (bromide), the incoming nucleophile, and the surrounding medium.

A concerted mechanism, analogous to the SN2 reaction at a carbon center, involves a single, synchronous step where the nucleophile forms a bond to the phosphorus atom at the same time as the bond to the leaving group is broken. nih.gov This pathway proceeds through a single pentacoordinate transition state without the formation of a stable intermediate. cymitquimica.com

In this SN2-type process, the nucleophile attacks the phosphorus center from the backside, 180° to the leaving group (the bromide ion). researchgate.net This "in-line" attack leads to a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide ion occupy the apical positions. cymitquimica.comresearchgate.net The result of this mechanism is the inversion of the stereochemical configuration at the phosphorus center, a phenomenon known as the Walden inversion. abertay.ac.uk

Kinetic studies on the hydrolysis of the closely related compound, diethyl phosphorochloridate, provide strong evidence for a one-stage, concerted mechanism. rsc.orgnih.gov The reaction kinetics are consistent with a process where the water molecule is involved in the rate-determining step, which is characteristic of a bimolecular (SN2-like) pathway rather than a multi-step process. Given the similarities between chloride and bromide as leaving groups, it is highly probable that this compound also reacts with many nucleophiles via a similar concerted mechanism.

Table 1: Comparison of Mechanistic Features for Phosphoryl Transfer

Feature Concerted (SN2-like) Stepwise (Addition-Elimination) Dissociative (SN1-like)
Number of Steps One Two or more Two or more
Intermediate None (only a transition state) Pentacoordinate phosphorane Metaphosphate-like species
Stereochemistry Inversion of configuration Inversion or retention Racemization/scrambling
Kinetics Typically second-order Can be first or second-order Typically first-order

| Leaving Group Effect | Significant | Significant | Very significant |

An alternative to the concerted pathway is a stepwise addition-elimination (A-E) mechanism. This pathway involves the formation of a discrete, metastable pentacoordinate phosphorane intermediate. semanticscholar.org In the first step, the nucleophile attacks the electrophilic phosphorus atom to form a trigonal bipyramidal intermediate. This is followed by a second step in which the leaving group is expelled to yield the final product.

The stereochemical outcome of the A-E mechanism is more complex than that of a concerted reaction and depends on the relative positions of the incoming and outgoing groups in the pentacoordinate intermediate. acs.org If the attacking nucleophile and the leaving group both occupy apical positions (diapical), the reaction proceeds with inversion of configuration. However, the intermediate can potentially undergo a process called pseudorotation, which can rearrange the positions of the substituents, leading to retention of configuration. acs.org

Computational and experimental studies on related cyclic thiophosphoryl halides have shown that the mechanism can shift from concerted to stepwise depending on the halogen. While chlorides and bromides tend to react with inversion of configuration via a concerted or near-concerted pathway, the corresponding fluorides react through a stepwise A-E mechanism involving a pentacoordinate intermediate. acs.org This suggests that the better leaving group ability of bromide (compared to fluoride) favors a more concerted process for this compound.

A third possibility is the dissociative mechanism, which is analogous to an SN1 reaction. This pathway involves an initial, rate-limiting step where the bond between the phosphorus and the leaving group breaks heterolytically, without assistance from the incoming nucleophile. masterorganicchemistry.com This dissociation would generate a highly reactive, transient three-coordinate metaphosphate-like electrophile, [(EtO)₂PO₂]⁺. In a subsequent, rapid step, this intermediate is captured by the nucleophile to form the product. semanticscholar.orgmasterorganicchemistry.com

This mechanism is generally favored for substrates with very good leaving groups and in solvents that can stabilize the resulting charged intermediates. While bromide is a good leaving group, the formation of a high-energy, cationic metaphosphate species from a neutral triester like this compound is considered less likely than for phosphate (B84403) dianions, where electrostatic repulsion can promote dissociation. masterorganicchemistry.com For most reactions of neutral phosphate triesters and their analogues, the dissociative pathway is not the predominant mechanism, with concerted and addition-elimination pathways being more commonly observed. researchgate.net

Characterization and Role of Transient Reactive Intermediates

In many reactions, this compound functions by first reacting with a nucleophile to generate a more reactive, transient intermediate. This intermediate then reacts with a second substrate to yield the final product. The formation of these activated species is a key strategy in organic synthesis for promoting reactions that would otherwise be sluggish.

In the presence of pyridine or related tertiary amines, phosphorus halides like this compound can form highly reactive phosphoropyridinium salts. Pyridine acts as a nucleophile, attacking the phosphorus center and displacing the bromide ion to form a diethylphosphoryl pyridinium intermediate.

This compound is an effective reagent for activating carboxylic acids, particularly for the synthesis of amides and esters. This activation proceeds through the formation of a transient carboxylic phosphoric mixed anhydride (B1165640). acs.org The reaction is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the this compound and displacing the bromide ion.

The resulting mixed anhydride, R-C(=O)O-P(=O)(OEt)₂, contains a highly activated carbonyl group. The diethyl phosphate moiety is an excellent leaving group, far superior to the hydroxide ion of the original carboxylic acid. This enhanced electrophilicity of the carbonyl carbon facilitates rapid attack by even weak nucleophiles like amines or alcohols to form the corresponding amide or ester in high yield. acs.org This method provides a mild and efficient one-pot procedure for amide and ester bond formation, avoiding the need for harsher reagents like thionyl chloride. acs.org

Table 2: Yields of Amides Formed via Mixed Anhydride Intermediate Data based on the use of the analogous reagent diethyl phosphochloridate. acs.org

Carboxylic Acid Amine Product Amide Yield (%)
Benzoic Acid Benzylamine N-Benzylbenzamide 92
Phenylacetic Acid Aniline N-Phenyl-2-phenylacetamide 88
Cbz-Leucine Glycine ethyl ester Cbz-Leucylglycine ethyl ester 85

Spectroscopic Evidence for Intermediate Structures in Reaction Pathways

The direct spectroscopic observation of reaction intermediates in the reactions of this compound is challenging due to their transient nature. However, indirect evidence and the characterization of stable analogs provide insights into the plausible intermediate structures. Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a particularly powerful tool for monitoring the progress of phosphorus-centered reactions in situ. youtube.comresearchgate.netresearchgate.net

The chemical shift in 31P NMR is highly sensitive to the electronic environment and coordination number of the phosphorus atom. huji.ac.il this compound itself would exhibit a characteristic chemical shift in the phosphotriester region. Upon reaction with a nucleophile, the formation of a pentacoordinate intermediate in a stepwise mechanism would theoretically result in a significant upfield shift in the 31P NMR spectrum. However, due to the high reactivity and short lifetime of such intermediates in acyclic systems, their direct detection by conventional NMR techniques is often not feasible.

Time-resolved in situ monitoring techniques could potentially provide evidence for these transient species. nih.gov In studies of related organophosphorus compounds, the formation of intermediates has been inferred from kinetic data and product analysis under various conditions. For example, in reactions where pseudorotation of a pentacoordinate intermediate is possible, the observation of both retention and inversion products can serve as indirect evidence for its existence.

The table below illustrates hypothetical 31P NMR chemical shifts for species involved in the reaction of this compound with a generic nucleophile (Nu-), based on typical ranges for similar compounds.

Compound/IntermediateStructureTypical 31P NMR Chemical Shift Range (ppm)
This compound(CH₃CH₂O)₂P(O)Br+5 to -10
Pentacoordinate Intermediate[(CH₃CH₂O)₂P(O)(Br)(Nu)]⁻-20 to -80
Substitution Product(CH₃CH₂O)₂P(O)NuVaries with Nu

Note: These are representative values and can vary based on the solvent and the specific nucleophile.

Stereochemical Course and Control in this compound Mediated Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its reactivity, particularly when the phosphorus center is chiral or when the reaction creates a new chiral center. The stereochemical course is intimately linked to the reaction mechanism. masterorganicchemistry.com

A concerted SN2-type mechanism at the phosphorus center is expected to proceed with a complete inversion of configuration , analogous to the Walden inversion observed at carbon centers. nih.gov This is a consequence of the backside attack of the nucleophile relative to the leaving group.

Conversely, if the reaction proceeds through a stepwise addition-elimination mechanism involving a pentacoordinate intermediate, the stereochemical outcome can be more complex. The geometry of the trigonal bipyramidal intermediate and the possibility of pseudorotation before the departure of the leaving group can lead to either retention or inversion of configuration. If the entering nucleophile and the leaving bromide group both occupy apical positions without pseudorotation, inversion is observed. However, if pseudorotation occurs, placing the leaving group in an apical position different from the initial geometry, retention of configuration can result.

For acyclic and sterically unhindered substrates like this compound, the SN2-like pathway with inversion of configuration is generally considered the more probable route for most nucleophilic displacements. nih.gov Studies on analogous systems, such as the reaction of diastereomeric 2-halogeno-1,3,2-dioxaphosphorinan-2-thiones, have shown that the stereochemical outcome is dependent on the nature of the nucleophile and the leaving group, with many reactions proceeding with a high degree of stereospecificity. nih.gov

Controlling the stereochemical course of these reactions is of significant interest, particularly in the synthesis of chiral organophosphorus compounds which have applications in catalysis and medicinal chemistry. The choice of nucleophile, solvent, and reaction temperature can influence the relative rates of the competing mechanistic pathways and thus the stereochemical purity of the product.

Kinetic and Thermodynamic Analyses of Reaction Pathways

The rates and equilibria of reactions involving this compound are governed by their kinetic and thermodynamic parameters. Kinetic studies provide information about the reaction mechanism and the factors that influence the reaction rate, while thermodynamic analysis reveals the energy changes associated with the reaction and the position of equilibrium.

Kinetic analyses of nucleophilic substitution reactions at phosphorus centers in related compounds, such as diethyl 4-nitrophenyl phosphate, have often shown second-order kinetics, being first-order in both the phosphate ester and the nucleophile. researchgate.net This is consistent with a bimolecular rate-determining step, which could be either a concerted SN2-type displacement or the initial addition of the nucleophile in a stepwise mechanism where the formation of the intermediate is rate-limiting.

The rate of reaction is influenced by several factors:

The nature of the nucleophile: Stronger, more basic nucleophiles generally react faster.

The nature of the leaving group: Bromide is a good leaving group, making this compound relatively reactive compared to, for example, its corresponding fluoride analog.

Solvent effects: Polar aprotic solvents can accelerate SN2-type reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

The following table provides representative kinetic data for the reaction of a similar organophosphorus compound, diethyl 4-nitrophenyl phosphate, with various nucleophiles, illustrating the dependence of the rate constant on the nucleophile's basicity. researchgate.net

NucleophilepKₐ of Conjugate AcidSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
Phenoxide9.991.2 x 10⁻³
Pyridine5.253.5 x 10⁻⁴
Piperidine11.122.1 x 10⁻¹

Data is for a related system and serves to illustrate general trends.

Brønsted-type plots (log k₂ vs. pKₐ of the nucleophile's conjugate acid) for related reactions often show a linear correlation, with the slope (βnuc) providing insight into the degree of bond formation in the transition state. researchgate.net A βnuc value between 0.3 and 0.5 is often interpreted as evidence for a concerted mechanism where bond formation is partially advanced in the transition state. researchgate.net

Applications of Diethyl Phosphorobromidate in Complex Organic Synthesis

Amide and Peptide Bond Formation Methodologies

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, proteins, and a vast array of pharmaceuticals. Diethyl phosphorobromidate belongs to the class of organophosphorus reagents developed to achieve efficient and selective amide bond formation.

The primary role of this compound in amidation is the activation of a carboxylic acid functional group. The general mechanism involves the reaction of the carboxylic acid with this compound to form a highly reactive mixed phosphoric anhydride (B1165640) intermediate. This intermediate is a potent acylating agent, readily susceptible to nucleophilic attack by an amine.

The key steps in this activation process are:

Reaction with Carboxylate: The carboxylate anion attacks the electrophilic phosphorus atom of this compound, displacing the bromide ion.

Formation of Mixed Anhydride: This step results in the formation of a reactive O-acylphosphoric anhydride. This species effectively functions as an "activated" form of the original carboxylic acid.

Nucleophilic Attack: The amine component of the reaction attacks the carbonyl carbon of the activated acyl group.

Amide Formation: A stable amide bond is formed, and diethyl phosphate (B84403) is released as a water-soluble byproduct, which can often be easily removed during workup.

This method of activation is advantageous as it typically proceeds under neutral or mildly basic conditions, avoiding the harsh acidic or basic environments required by some other amidation protocols.

Table 1: Comparison of Carboxylic Acid Activation Strategies

Activation MethodReactive IntermediateTypical ConditionsKey Advantage
Phosphorus-Based Reagents (e.g., this compound)Mixed Phosphoric AnhydrideNeutral/Mild BaseHigh reactivity, good for sensitive substrates.
Carbodiimides (e.g., DCC, EDC)O-AcylisoureaNeutralWidely used, cost-effective. luxembourg-bio.com
Acid ChloridesAcyl ChlorideRequires chlorinating agent (e.g., SOCl₂)Very high reactivity.
Onium Salts (e.g., HBTU, HATU)Activated Ester (e.g., OBt ester)Requires non-nucleophilic baseHigh efficiency and speed. peptide.com

In the context of peptide synthesis, a "coupling reagent" is a substance that facilitates the formation of a peptide bond between two amino acids. This compound serves this function. Its efficacy is comparable to other organophosphorus reagents, which are known for promoting clean and efficient couplings.

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbons of the amino acids. During the activation of the carboxylic acid of an N-protected amino acid, there is a risk of racemization (the loss of stereochemical purity) through the formation of a 5(4H)-oxazolone intermediate. luxembourg-bio.com This side reaction is particularly problematic when coupling peptide fragments.

Organophosphorus coupling reagents are often designed to minimize this risk. Reagents like DEPBT, which shares the diethyl phosphoryl moiety with this compound, are noted for mediating amide bond formation with a remarkable resistance to racemization. nih.govbachem.com This suppression of racemization is a key advantage, especially when coupling amino acids that are particularly prone to this side reaction, such as histidine or cysteine. bachem.com The use of such reagents is a primary strategy for ensuring that the final peptide is obtained with high optical purity, which is crucial for its biological activity.

Phosphorylation and Related Functional Group Transformations

While the primary documented application of this compound is in amide bond formation, organophosphorus reagents are fundamental to the synthesis of phosphate esters and related compounds. However, the specific use of this compound for these transformations is not widely reported in the scientific literature. The following sections describe the general utility of related organophosphorus compounds in these reactions.

The phosphorylation of alcohols to form phosphate esters (C-O-P bonds) is a vital transformation in biochemistry and medicinal chemistry. nih.gov This reaction is typically accomplished using various phosphorylating agents. Common methods involve the use of phosphoryl chlorides (e.g., diethyl chlorophosphate) or phosphoramidites followed by an oxidation step. nih.gov

While a bromidate analogue like this compound is chemically capable of reacting with an alcohol to form a phosphate triester, dedicated reagents are more commonly employed for this purpose. Modern methods often focus on catalytic and highly chemoselective approaches to handle complex and sensitive substrates. nih.govnih.gov

The formation of a bond between carbon, nitrogen, and phosphorus creates a phosphoramidate (B1195095) (C-N-P) or a phosphonate. Phosphoramidates are a class of compounds where a P-N bond is present and are often used as prodrugs of nucleoside phosphates. wikipedia.orgnih.gov

The synthesis of phosphoramidates typically involves several established routes, such as the reaction of a phosphorus oxychloride derivative with an amine or oxidative cross-coupling reactions. wikipedia.orgnih.gov While this compound contains the necessary phosphorus center, its specific application as a starting material for the direct, one-step synthesis of phosphoramidates from amines is not a standard or documented method. Instead, compounds like diethyl phosphoramidate are often the products of such synthetic routes. chemicalbook.com

Lack of Publicly Available Research on this compound in Complex Organic Synthesis

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of published research detailing the applications of this compound in the specific areas of complex organic synthesis as outlined in the user's request. Extensive searches for the use of this compound in the synthesis of advanced materials, bioactive scaffolds, nucleoside analog derivatization, the total synthesis of natural products, and the development of specialized organic reagents did not yield any relevant scholarly articles, patents, or detailed research findings.

While the field of organic synthesis extensively utilizes various phosphorus-containing reagents for phosphorylation and other transformations, this compound does not appear to be a commonly employed or documented reagent for these purposes. The scientific literature is rich with information on related compounds such as diethyl phosphite (B83602), diethyl chlorophosphate, and various phosphoramidates, which are frequently used in the construction of complex molecules. However, specific data on the reactivity, substrate scope, and synthetic utility of this compound remains elusive in the context of the requested applications.

This lack of information prevents the construction of a scientifically accurate and detailed article on the subject as per the provided outline. The creation of such an article would necessitate speculation and the fabrication of data, which would not meet the required standards of scientific accuracy and professional integrity.

Therefore, we are unable to provide an article on the "" with the specified subsections, as there is no established body of research to draw upon for this particular chemical compound in these specific contexts. Further research into this specific reagent may be necessary to elucidate its potential role in advanced organic synthesis.

Advanced Spectroscopic and Computational Research on Diethyl Phosphorobromidate Systems

Application of Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for the study of phosphorus-containing compounds like diethyl phosphorobromidate. wikipedia.org The ³¹P nucleus possesses a natural abundance of 100% and a spin of ½, which results in sharp, easily interpretable signals and high sensitivity. wikipedia.org Its wide range of chemical shifts is highly sensitive to the electronic environment and coordination number of the phosphorus atom, making it an excellent tool for structural elucidation and reaction monitoring. huji.ac.il

Real-time Monitoring of Reaction Progress

³¹P NMR spectroscopy is exceptionally well-suited for the real-time, non-invasive monitoring of reactions involving organophosphorus compounds. uni-rostock.de By acquiring spectra at regular intervals, chemists can track the consumption of reactants, the formation of products, and the appearance of any intermediates. For a reaction involving this compound, such as a nucleophilic substitution where the bromide is displaced, the progress can be monitored by observing the disappearance of the ³¹P NMR signal corresponding to the starting material and the simultaneous emergence of a new signal for the phosphorus-containing product at a different chemical shift.

The relative intensity of these signals can be used to determine the concentration of each species over time, allowing for the calculation of reaction kinetics. Modern low-field NMR spectrometers can even be integrated into flow setups, enabling online monitoring directly from a reaction vessel under inert conditions. uni-rostock.de

Table 1: Illustrative ³¹P NMR Data for Monitoring the Reaction of this compound with a Nucleophile (Nu⁻)

Reaction Time (minutes)Chemical Shift (δ) of Reactant (ppm)Relative Intensity of Reactant (%)Chemical Shift (δ) of Product (ppm)Relative Intensity of Product (%)
0-5.2100-0
15-5.2752.125
30-5.2512.149
60-5.2242.176
120-5.252.195
Note: Chemical shifts are hypothetical for illustrative purposes, based on typical values for related organophosphorus compounds.

Detection and Characterization of Phosphorus-Containing Intermediates

A significant advantage of ³¹P NMR reaction monitoring is its ability to detect and characterize transient, phosphorus-containing intermediates that may not be isolable. researchgate.net These intermediates often appear as new signals in the spectrum that grow and then decay as the reaction progresses. For instance, in a complex multi-step synthesis starting from this compound, a short-lived phosphorylated intermediate would generate a unique peak with a characteristic chemical shift and coupling pattern. By analyzing these parameters, researchers can deduce the structure of the intermediate. Studies on similar sol-gel processes using diethyl phosphite (B83602) have successfully used ³¹P NMR to identify dialkyl phosphite intermediates, demonstrating the utility of this technique. researchgate.net

Table 2: Hypothetical ³¹P NMR Chemical Shifts for the Detection of a Reaction Intermediate

SpeciesStructure TypeExpected Chemical Shift Range (ppm)
This compound (Reactant)(EtO)₂P(O)Br-10 to 0
Phosphorylated Intermediate[(EtO)₂P(O)-Nu-R]⁺+10 to +25
Final Product(EtO)₂P(O)Nu0 to +10
Note: Chemical shifts are representative and depend on the specific nucleophile and reaction conditions.

Mass Spectrometry-Based Investigations of Reaction Intermediates

Mass spectrometry (MS) is a fundamental tool for identifying molecules by measuring their mass-to-charge ratio (m/z). cwejournal.org It is particularly useful for detecting reaction intermediates present at very low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows molecules in solution to be transferred to the gas phase as ions with minimal fragmentation. youtube.comuvic.ca This makes ESI-MS ideal for studying reaction mixtures and identifying transient intermediates, as it can directly analyze the components of the solution. uvic.ca When analyzing a reaction involving this compound, ESI-MS in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. Reaction intermediates would appear as new ions at their corresponding m/z values, allowing for their direct detection from the reaction aliquot. The high sensitivity of ESI-MS makes it complementary to NMR, as it can detect species that are below the NMR detection limit. nih.gov

Table 3: Expected Ions in ESI-MS Analysis of a this compound Reaction Mixture

SpeciesFormulaExpected m/z for [M+H]⁺Expected m/z for [M+Na]⁺
This compoundC₄H₁₀BrO₃P234.96 / 236.96256.94 / 258.94
Diethyl phosphate (B84403) (Hydrolysis product)C₄H₁₁O₄P155.04177.02
Hypothetical Amine AdductC₆H₁₆NO₃P182.09204.07
Note: Bromine's isotopic pattern (⁷⁹Br/⁸¹Br) results in two characteristic peaks of nearly equal intensity, separated by 2 Da.

Ion Spectroscopy for Structural Elucidation of Charged Species

Once an ion of interest (such as a suspected intermediate) is identified by its m/z value, its structure can be probed further using tandem mass spectrometry (MS/MS). In this technique, the specific ion is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation spectrum. nih.gov The fragmentation pattern is a structural fingerprint of the ion. For organophosphorus compounds, characteristic fragmentation pathways include the cleavage of the P-N or P-O bonds and degradation of the ethoxy groups. scispace.com By analyzing the fragments produced from an intermediate ion derived from this compound, its molecular structure and connectivity can be confirmed. nih.gov

Table 4: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 235)

Fragment m/zProposed Structure / Neutral Loss
207[M+H - C₂H₄]⁺ (Loss of ethylene)
179[M+H - 2(C₂H₄)]⁺ (Loss of two ethylene molecules)
157[M+H - HBr]⁺ (Loss of hydrogen bromide)
129[M+H - HBr - C₂H₄]⁺ (Loss of HBr and ethylene)
109[C₂H₆O₃P]⁺
Note: Fragmentation based on general pathways observed for diethyl phosphate esters.

X-ray Diffraction Studies for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While reactive intermediates like this compound are often liquids and not suitable for this technique, their stable, crystalline derivatives can be analyzed. The analysis of a single crystal of a derivative provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

This technique is crucial for validating the outcome of a synthetic pathway. For example, if this compound were used to synthesize a new phosphotriester, obtaining a crystal of the final product and analyzing it via X-ray diffraction would provide absolute proof of its structure. The resulting data includes the unit cell dimensions and the space group symmetry, which describes how the molecules are arranged within the crystal lattice. nih.gov This level of structural detail is paramount in fields like drug design and materials science.

Table 5: Representative Crystallographic Data for an Organophosphorus Derivative (Data is for Diethyl (1-hydroxy-1-(4-nitrophenyl)-2,2,2-trichloroethyl)phosphonate, a representative complex organophosphorus compound)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(2)
b (Å)9.876(1)
c (Å)14.567(3)
β (°)101.23(1)
Volume (ų)1742.1(5)
Z (Molecules per unit cell)4
Note: This data is from a known, related structure and serves as an example of the information obtained from an X-ray diffraction experiment on a crystalline derivative.

Quantum Chemical and Molecular Dynamics Simulations

Therefore, the following sections on Density Functional Theory (DFT) calculations and the computational prediction of reactivity, selectivity, and transition states for this compound cannot be populated with the specific, detailed research findings and data tables as requested. The foundational scientific literature required to generate a thorough, informative, and scientifically accurate report on this particular compound is not present in the available search results.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Information regarding the application of Density Functional Theory (DFT) to calculate the reaction energy profiles of this compound is not available in the provided search results.

Computational Prediction of Reactivity, Selectivity, and Transition States

There is no information available in the search results concerning the computational prediction of reactivity, selectivity, and transition states for this compound.

Comparative Analysis of Diethyl Phosphorobromidate with Analogous Reagents

Distinctions from Other Dialkyl Phosphorohalidates (e.g., Diethyl Phosphorochloridate)

The primary distinction between diethyl phosphorobromidate and other dialkyl phosphorohalidates, such as diethyl phosphorochloridate, lies in the nature of the halogen atom. This difference significantly influences the electrophilicity of the phosphorus atom and the leaving group ability of the halide ion, thereby dictating the reagent's reactivity.

Chemical Reactivity: The reactivity of dialkyl phosphorohalidates follows the order of the leaving group ability of the halide: I > Br > Cl > F. Consequently, this compound is a more reactive phosphorylating agent than its chloro-analogue, diethyl phosphorochloridate. The phosphorus-bromine bond is weaker and more polarizable than the phosphorus-chlorine bond, making the bromide ion a better leaving group. This enhanced reactivity allows for phosphorylation reactions to occur under milder conditions or with less reactive nucleophiles.

Both this compound and diethyl phosphorochloridate can be synthesized via the Atherton-Todd reaction, which involves the treatment of a dialkyl phosphite (B83602) with a carbon tetrahalide in the presence of a base. beilstein-journals.orgwikipedia.orgwikipedia.org For instance, diethyl phosphorochloridate is prepared by the chlorination of diethyl phosphite with carbon tetrachloride. wikipedia.org

Interactive Data Table: Comparison of Diethyl Phosphorohalidates

PropertyThis compoundDiethyl Phosphorochloridate
Formula (C₂H₅O)₂P(O)Br(C₂H₅O)₂P(O)Cl
Reactivity HigherLower
P-X Bond Strength WeakerStronger
Leaving Group Ability of X⁻ Better (Br⁻)Poorer (Cl⁻)
Synthetic Utility Phosphorylation of less reactive substratesGeneral phosphorylation

Comparative Reactivity with Established Peptide Coupling Reagents

In the realm of peptide synthesis, the formation of the amide bond is a critical step that requires the use of coupling reagents to activate the carboxylic acid moiety and facilitate its reaction with the amine component. The reactivity of this compound can be benchmarked against well-established peptide coupling reagents.

While direct comparative studies on the efficiency of this compound as a peptide coupling reagent are not extensively documented in the literature, its reactivity can be inferred from analogous bromo-phosphonium reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP). glpbio.combachem.comsigmaaldrich.com PyBrOP is known to be a highly efficient coupling reagent, particularly for sterically hindered or N-methylated amino acids where other reagents may fail. glpbio.comsigmaaldrich.com This high reactivity is attributed to the presence of the bromine atom.

Established peptide coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com

Phosphonium (B103445) Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). bachem.com BOP is highly effective but suffers from the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.com PyBOP was developed as a safer alternative. glpbio.com

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.com

Given the high reactivity associated with the P-Br bond, it is plausible that this compound would exhibit rapid coupling times and be effective for challenging peptide couplings, similar to PyBrOP.

Interactive Data Table: Comparison with Peptide Coupling Reagents

Reagent ClassExample(s)Key Characteristics
Dialkyl Phosphorohalidates This compoundPotentially high reactivity, suitable for difficult couplings.
Carbodiimides DCC, DICCost-effective, requires additives to suppress racemization.
Phosphonium Salts BOP, PyBOP, PyBrOPHigh efficiency; BOP produces toxic byproduct; PyBrOP is highly reactive.
Aminium/Uronium Salts HBTU, HATUVery efficient, widely used in solid-phase peptide synthesis.

Synergistic and Complementary Roles with Named Reactions (e.g., Atherton-Todd, Mitsunobu)

Atherton-Todd Reaction: The Atherton-Todd reaction is fundamentally linked to the synthesis of this compound and its analogues. This reaction provides a direct route to dialkyl phosphorohalidates from dialkyl phosphites. beilstein-journals.orgwikipedia.orgnih.govnih.gov The general transformation involves the reaction of a dialkyl phosphite with a carbon tetrahalide (e.g., carbon tetrabromide for the bromo-analogue) and an amine. The in situ generated dialkyl phosphorohalidate can then react with a nucleophile, such as an amine or an alcohol, to form a phosphoramidate (B1195095) or a phosphate (B84403) ester, respectively. beilstein-journals.orgnih.gov Therefore, the Atherton-Todd reaction is a key enabling methodology for the preparation and subsequent use of this compound.

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The classic Mitsunobu reaction employs a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The phosphine acts as an oxygen abstractor, and the azodicarboxylate is the ultimate oxidant.

A direct synergistic or complementary role for this compound within the canonical Mitsunobu reaction is not established. The mechanism of the Mitsunobu reaction relies on the specific reactivity of the phosphine-azodicarboxylate adduct with the alcohol and the nucleophile. This compound, being a phosphorylating agent, does not fit into the typical mechanistic cycle of the Mitsunobu reaction. While organophosphorus compounds are central to the Mitsunobu reaction, the specific role is fulfilled by phosphines rather than phosphorohalidates.

Advantages and Limitations in Synthetic Applications Compared to Alternative Methodologies

The utility of this compound in synthetic chemistry is accompanied by a set of advantages and limitations when compared to other synthetic methodologies.

Advantages:

High Reactivity: The enhanced electrophilicity of the phosphorus atom due to the bromo substituent allows for reactions to proceed under milder conditions and with a broader range of nucleophiles compared to its chloro-analogue. This can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

Effectiveness in Hindered Systems: Drawing parallels with PyBrOP, this compound is likely to be effective in promoting reactions at sterically congested centers, a common challenge in organic synthesis. glpbio.com

Avoidance of Toxic Byproducts: Compared to coupling reagents like BOP, which generates the carcinogen HMPA, the byproducts of reactions involving this compound are generally less hazardous. bachem.com

Limitations:

Moisture Sensitivity: Like other phosphorohalidates, this compound is sensitive to moisture and will hydrolyze. This necessitates the use of anhydrous reaction conditions, which can add to the complexity and cost of a synthetic procedure.

Potential for Lower Selectivity: The high reactivity of this compound can also be a drawback. In molecules with multiple nucleophilic sites, it may exhibit lower selectivity, leading to a mixture of products.

Cost and Availability: Bromo-containing reagents are often more expensive and less readily available than their chloro- counterparts, which can be a consideration in large-scale synthesis.

Stability: The higher reactivity of the P-Br bond may also translate to lower thermal stability and a shorter shelf-life compared to diethyl phosphorochloridate.

Future Research Trajectories and Innovations

Exploration of Diethyl Phosphorobromidate in Catalytic Cycles

The inherent reactivity of the phosphorus-bromine bond in this compound presents a largely untapped potential for its use in novel catalytic cycles. Future research is anticipated to focus on harnessing this reactivity for transformations where the phosphorobromidate can act as a catalyst or a key catalytic intermediate. One prospective avenue is its use in reactions requiring electrophilic phosphorus species. The compound could serve as a precursor to catalytically active phosphonium (B103445) intermediates, which can facilitate a range of organic transformations.

Moreover, the exploration of this compound in dual catalytic systems, where it could act in concert with a transition metal catalyst, is a promising research direction. In such systems, the phosphorobromidate could play a role in substrate activation or in the regeneration of the primary catalyst. Mechanistic studies will be crucial to elucidating the precise role of this compound in these hypothetical catalytic cycles and to designing more efficient and selective catalytic systems.

Development of Asymmetric Transformations Mediated by this compound

The development of new methods for the synthesis of chiral organophosphorus compounds is of significant interest due to their applications in medicinal chemistry and materials science. While direct asymmetric transformations involving this compound are not yet widely reported, its potential as a reagent in stereoselective reactions is a compelling area for future investigation.

Research in this domain could focus on the development of chiral ligands that can coordinate with the phosphorus center of this compound, thereby creating a chiral environment for subsequent reactions. Such chiral phosphorobromidate complexes could then be used for the asymmetric phosphorylation of various nucleophiles, leading to the enantioselective synthesis of valuable chiral phosphonates and other related compounds. The design of these chiral auxiliaries and the optimization of reaction conditions to achieve high levels of stereocontrol will be a key challenge and a significant focus of this research trajectory.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of reactive intermediates into continuous flow chemistry and automated synthesis platforms offers numerous advantages, including enhanced safety, improved reaction control, and higher throughput. This compound, due to its reactivity, is a prime candidate for in situ generation and immediate use in a flow setup. This approach would mitigate challenges associated with its storage and handling.

Future research will likely involve the development of robust flow protocols for the synthesis of this compound from readily available precursors, followed by its immediate reaction with a substrate in a subsequent reactor module. This would enable the safe and efficient utilization of this reactive species on a larger scale. Furthermore, the integration of online analytical techniques, such as NMR or IR spectroscopy, could allow for real-time monitoring and optimization of reactions involving this compound in an automated fashion. The development of such integrated flow systems would represent a significant advancement in the practical application of this versatile reagent.

Design of Novel this compound Derivatives for Enhanced Reactivity or Selectivity

The modification of the ester groups of this compound provides a straightforward strategy for tuning its steric and electronic properties. Future research will undoubtedly focus on the design and synthesis of novel derivatives with enhanced reactivity or selectivity for specific applications. For instance, the introduction of bulkier ester groups could lead to increased stereoselectivity in asymmetric transformations.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Ethical Reporting : Disclose confidence intervals (95% CI) to avoid overinterpretation .

Tables for Methodological Reference

Parameter Recommended Protocol Evidence Source
Reaction Temperature0–5°C under N₂ atmosphere
Purity AnalysisHPLC-MS with C18 column (ACN:H₂O gradient)
Safety VentilationFume hood (>100 ft/min face velocity)
Computational ModelingDFT/B3LYP/6-31G* level in Gaussian

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